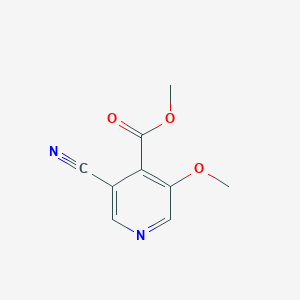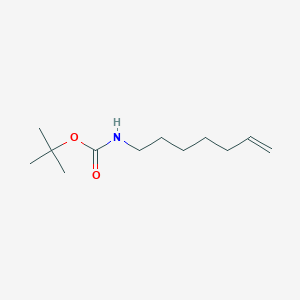
Tert-butyl N-(hept-6-EN-1-YL)carbamate
Vue d'ensemble
Description
Tert-butyl N-(hept-6-EN-1-YL)carbamate (TBNC) is an organic compound with a wide range of applications in the fields of organic synthesis and scientific research. TBNC is a versatile chemical building block used to prepare a variety of compounds, including pharmaceuticals and agrochemicals. TBNC has been used as a reagent in several organic synthesis reactions, including the synthesis of amides, esters, and amines. TBNC can also be used as a catalyst for the synthesis of polymers, and as an intermediate in the synthesis of a variety of organic compounds. TBNC is also used as a reagent in the synthesis of a variety of heterocyclic rings.
Mécanisme D'action
The pharmacokinetics of carbamates, like all compounds, depend on their specific chemical structure. Factors such as solubility, stability, and molecular size can all influence how a compound is absorbed, distributed, metabolized, and excreted from the body .
The action environment can also influence the efficacy and stability of carbamates. Factors such as temperature, pH, and the presence of other chemicals can all impact how a carbamate behaves .
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-(hept-6-EN-1-YL)carbamate has several advantages when used in laboratory experiments. This compound is a versatile chemical building block, and can be used to prepare a variety of compounds. This compound is also non-toxic in laboratory experiments, and has been used as a reagent in the synthesis of a variety of organic compounds. Additionally, this compound is a reactive species, and can undergo a variety of reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions.
However, this compound has several limitations when used in laboratory experiments. This compound is a reactive species, and can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, this compound is a volatile compound, and can evaporate from the reaction mixture if not handled properly. Additionally, this compound is sensitive to light and heat, and can degrade if exposed to either of these conditions.
Orientations Futures
The future directions for Tert-butyl N-(hept-6-EN-1-YL)carbamate are numerous. This compound can be used in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. Additionally, this compound can be used as a catalyst in the synthesis of polymers, and as an intermediate in the synthesis of a variety of heterocyclic rings. Additionally, this compound can be used as a reagent in the synthesis of a variety of organic compounds.
This compound can also be used in the development of new synthetic methods. This compound can be used as a reagent in the development of new catalytic methods for the synthesis of organic compounds. Additionally, this compound can be used as a reagent in the development of new synthetic methods for the synthesis of heterocyclic rings.
Finally, this compound can be used in the development of new drug delivery systems. This compound can be used as a reagent in the development of new drug delivery systems, such as liposomes and nanocapsules. Additionally, this compound can be used as a reagent in the development of new drug delivery systems, such as targeted delivery systems and sustained release systems.
Applications De Recherche Scientifique
Synthèse des anilines N-Boc protégées
“Tert-butyl N-(hept-6-EN-1-YL)carbamate” est utilisé dans la synthèse catalysée par le palladium des anilines N-Boc protégées . Les anilines N-Boc protégées sont des intermédiaires importants dans la synthèse de divers composés organiques.
Synthèse des pyrroles tétrasubstitués
Ce composé a été utilisé dans la synthèse de pyrroles tétrasubstitués, fonctionnalisés avec des groupes ester ou cétone en position C-3 . Les pyrroles sont une classe de composés organiques largement utilisés dans la synthèse de produits pharmaceutiques et naturels.
Synthèse de médicaments
“this compound” présente des propriétés polyvalentes, ce qui le rend précieux pour diverses applications telles que la synthèse de médicaments. Il peut être utilisé comme élément constitutif dans la synthèse de divers médicaments.
Recherche en chimie organique
Ce composé est utilisé dans la recherche en chimie organique en raison de sa structure et de sa réactivité uniques. Il peut participer à diverses réactions, offrant une voie de synthèse de molécules organiques complexes.
Études biologiques
“this compound” peut également être utilisé dans des études biologiques. Ses interactions avec les systèmes biologiques peuvent fournir des informations précieuses sur les mécanismes de divers processus biologiques.
Développement de sondes fluorescentes
Il a été mentionné dans le contexte des sondes fluorescentes Hsp90, qui sont utilisées dans le développement de tests de polarisation de fluorescence pour la chaperonne Hsp90 . Ces tests sont des outils importants en recherche biologique et en découverte de médicaments.
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(hept-6-EN-1-YL)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a reactant to synthesize Hsp90 fluorescent probes, which are applicable in the development of an FP assay for the Hsp90 chaperone . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby modulating their activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in changes in gene expression, which can have downstream effects on cellular processes . The exact nature of these interactions can vary depending on the specific biomolecule involved and the context in which the compound is used.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . These temporal effects are essential to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary significantly with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or death . Understanding these dosage effects is crucial for determining the appropriate use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . These interactions can have significant effects on overall cellular metabolism and function, highlighting the importance of understanding the compound’s role in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . These interactions can determine the compound’s effectiveness and potential side effects, making them essential considerations in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding these localization patterns is crucial for elucidating the compound’s mechanism of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
tert-butyl N-hept-6-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGZOCOHWJEGMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




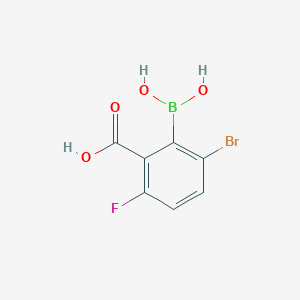
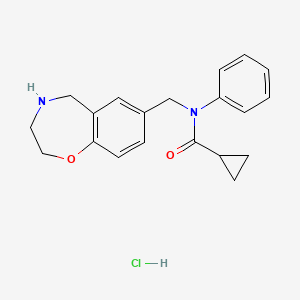
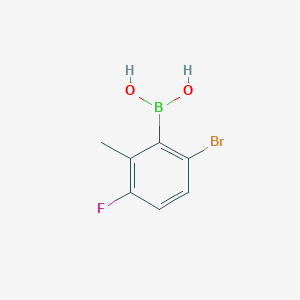
![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)
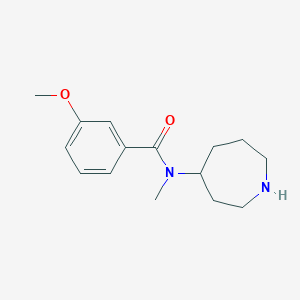
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
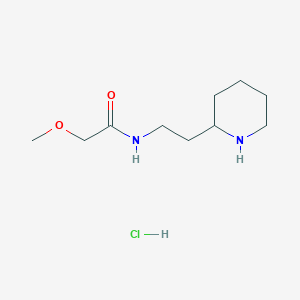
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
